Selective Antiproliferative Activity in CDK9-Overexpressing MCF-7 Cells vs. CDK9-Low L02 Cells
PROTAC CDK9 degrader-2 (compound 11c) demonstrates a 17 μM IC50 for inhibition of MCF-7 breast cancer cell proliferation, a cell line known for CDK9 overexpression. Crucially, its activity is highly attenuated in L02 normal liver cells, which express low levels of CDK9, exhibiting an IC50 greater than 100 μM. This >5.9-fold selectivity window provides a functional readout of CDK9 dependency and distinguishes it from pan-kinase inhibitors that often show indiscriminate cytotoxicity [1][2]. In contrast, the clinical CDK9 inhibitor NVP-2, while potent in enzymatic assays (IC50 = 0.514 nM), does not exhibit this same cell-type selectivity profile in the context of PROTAC-mediated degradation .
| Evidence Dimension | Antiproliferative Selectivity (IC50 Ratio) |
|---|---|
| Target Compound Data | MCF-7 cells: IC50 = 17 μM; L02 cells: IC50 > 100 μM |
| Comparator Or Baseline | CDK9 Inhibitor NVP-2: enzymatic IC50 = 0.514 nM (CDK9/CycT) |
| Quantified Difference | >5.9-fold selectivity for MCF-7 over L02 cells for the target compound. NVP-2 is a comparator inhibitor, not a direct selectivity comparator. |
| Conditions | MCF-7 human breast cancer cell line; L02 human normal liver cell line; 72-hour incubation |
Why This Matters
This data confirms that the compound's antiproliferative effect is linked to CDK9 expression levels, validating its use as a target-dependent probe and reducing the likelihood of off-target cytotoxicity in control experiments.
- [1] MedChemExpress. PROTAC CDK9 degrader-2 (CDK9 Antagonist-1) Product Datasheet. Accessed 2026. View Source
- [2] Bian, J. et al. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity. Bioorganic Chemistry, 2018, 81, 373-381. DOI: 10.1016/j.bioorg.2018.08.024 View Source
